N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c19-18(20,21)13-2-1-3-15(10-13)28(25,26)23-14-6-4-12(5-7-14)16-11-24-8-9-27-17(24)22-16/h1-7,10-11,23H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIKRXOJZRNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₆F₃N₄O₂S
- Molecular Weight : 416.5 g/mol
- CAS Number : 893987-95-6
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its anticancer potential. The following sections detail specific activities and findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| NCI-H460 (Lung) | 42.30 | Inhibition of cell proliferation |
| Hep-2 (Laryngeal) | 3.25 | Cytotoxic effects through mitochondrial damage |
| P815 (Mastocytoma) | 17.82 | Cell cycle arrest |
The compound demonstrated significant cytotoxic effects across multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle in specific phases, preventing cancer cells from proliferating.
- Mitochondrial Dysfunction : The compound induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxicity .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound in preclinical settings.
Case Study 1: Efficacy in Lung Cancer Models
A study evaluated the efficacy of the compound in a mouse model of non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .
Case Study 2: Combination Therapy
Research has also investigated the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Imidazo[2,1-b]thiazole Ring : Known for its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve biological activity.
- Benzenesulfonamide Moiety : Associated with various pharmacological effects.
Serotonin Receptor Modulation
Research indicates that compounds similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant affinity for the 5-HT6 receptor , which is implicated in various neurological disorders. These compounds are being investigated for their potential use in treating conditions such as:
- Schizophrenia
- Depression
- Cognitive disorders
The ability to modulate serotonin receptors suggests a promising avenue for developing new therapeutic agents targeting these receptors .
Anticancer Activity
The imidazo[2,1-b]thiazole component has been linked to anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation across various cancer cell lines:
- IC50 Values : Research suggests IC50 values ranging from 0.9 µM to 3.2 µM against cell lines such as HT-29 (colon cancer) and A375 (melanoma), indicating potent cytotoxicity .
Antimicrobial Properties
Compounds containing thiazole rings have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound potentially contribute to its effectiveness against:
- Bacterial infections
- Fungal infections
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Inhibition of Cyclooxygenase Enzymes
Research has indicated that derivatives similar to this compound may act as dual inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This property positions the compound as a potential anti-inflammatory agent .
Novel Drug Development
Ongoing studies are focused on synthesizing new derivatives and evaluating their pharmacological profiles. For instance, pyridazine-based inhibitors have shown promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models . These findings underscore the potential for developing novel therapeutics based on the structural framework of this compound.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Serotonin Receptor Modulation | Potential treatment for neurological disorders |
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial Properties | Effective against bacterial and fungal pathogens |
| COX Enzyme Inhibition | Potential anti-inflammatory effects |
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
Methodological Answer: The synthesis route should integrate computational reaction path searches (e.g., quantum chemical calculations) and experimental validation to minimize trial-and-error approaches. For example, ICReDD’s methodology uses quantum calculations to predict feasible reaction pathways and applies information science to prioritize experimental conditions . Key steps include:
- Reaction Feasibility: Use density functional theory (DFT) to assess activation energies and intermediates.
- Parameter Optimization: Apply statistical design of experiments (DoE) to screen variables like temperature, solvent, and catalyst loading .
- Characterization: Validate intermediates and final products via NMR, HPLC, and X-ray crystallography (as demonstrated for structurally related compounds in ).
Q. How can researchers optimize reaction conditions to improve yield?
Methodological Answer: Employ factorial design or response surface methodology (RSM) to systematically vary parameters such as:
- Temperature: Test ranges based on thermal stability (e.g., reflux vs. room temperature).
- Catalyst Loading: Use a central composite design to identify optimal molar ratios.
- Solvent Polarity: Compare aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents, as seen in ’s synthesis protocol.
Post-optimization, validate results with triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure and confirm regiochemistry (e.g., as applied to analogous imidazothiazole derivatives in ).
- NMR Spectroscopy: Use , , and -NMR to verify aromatic protons, trifluoromethyl groups, and sulfonamide linkages.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns.
Advanced Research Questions
Q. How can computational models predict reaction pathways and resolve contradictions with experimental data?
Methodological Answer:
- Pathway Prediction: Use quantum mechanics/molecular mechanics (QM/MM) simulations to map potential energy surfaces and identify low-energy intermediates .
- Data Reconciliation: If computational predictions conflict with experimental outcomes (e.g., unexpected byproducts), conduct sensitivity analysis on variables like solvent effects or transition-state geometries.
- Feedback Loops: Integrate experimental data (e.g., kinetic profiles) back into computational models to refine accuracy iteratively .
Q. What reactor designs are suitable for scaling up synthesis while maintaining selectivity?
Methodological Answer:
- Microreactor Systems: Enhance heat/mass transfer for exothermic or fast reactions, reducing side products.
- Membrane Reactors: Separate intermediates in situ, particularly useful for multi-step syntheses (classified under CRDC RDF2050104) .
- Continuous Flow Systems: Optimize residence time and mixing efficiency, as demonstrated in industrial process design frameworks ().
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line viability, solvent (DMSO concentration), and incubation time.
- Metabolic Stability Studies: Use liver microsome assays to assess the trifluoromethyl group’s impact on half-life (structural analogs in suggest enhanced stability, but direct data is required).
- Dose-Response Curves: Apply nonlinear regression models (e.g., Hill equation) to quantify potency (EC/IC) and compare across datasets.
Q. What strategies mitigate decomposition of the trifluoromethyl group during synthesis?
Methodological Answer:
- Protecting Groups: Introduce temporary protecting groups (e.g., silyl ethers) during sulfonamide formation.
- Low-Temperature Conditions: Perform reactions at ≤0°C to prevent hydrolysis or oxidation of the CF moiety.
- Stability Screening: Use accelerated stability studies (40°C/75% RH for 1–3 months) to identify degradation pathways via LC-MS .
Q. How do researchers validate the purity of the compound for pharmacological studies?
Methodological Answer:
- HPLC-PDA: Use photodiode array detection to quantify impurities (>98% purity threshold).
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA): Detect residual solvents or hydrates.
Data Presentation Example
| Parameter | Optimal Value | Experimental Range Tested |
|---|---|---|
| Reaction Temperature | 80°C | 60–100°C |
| Catalyst Loading | 5 mol% | 1–10 mol% |
| Solvent | Ethanol | Acetonitrile, DMF, THF |
| Yield | 72% | 45–78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
